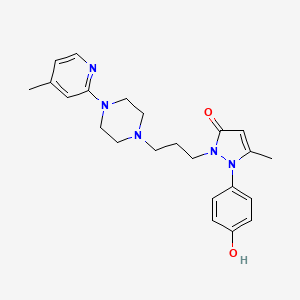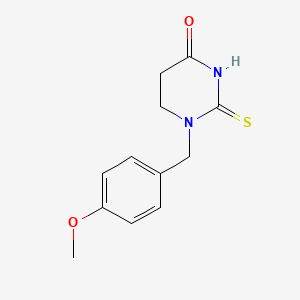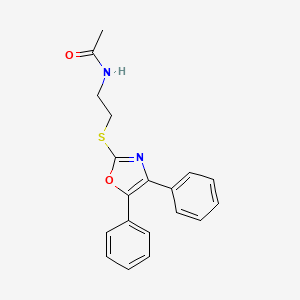![molecular formula C14H16O B12912772 2-[3-(4-Methylphenyl)propyl]furan CAS No. 109878-70-8](/img/structure/B12912772.png)
2-[3-(4-Methylphenyl)propyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(p-Tolyl)propyl)furan is an organic compound that belongs to the class of furan derivatives It consists of a furan ring substituted at the 2-position with a 3-(p-tolyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Tolyl)propyl)furan can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of furan with 3-(p-tolyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-(p-Tolyl)propyl)furan may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-(p-Tolyl)propyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-(p-Tolyl)propyl)furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring furan derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-(p-Tolyl)propyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-(p-Tolyl)propyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(3-(p-Tolyl)propyl)pyrrole: Contains a pyrrole ring instead of a furan ring.
2-(3-(p-Tolyl)propyl)benzofuran: Features a benzofuran ring, which is a fused benzene and furan ring system.
Uniqueness
2-(3-(p-Tolyl)propyl)furan is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. The furan ring’s electron-rich nature makes it highly reactive in electrophilic substitution reactions, distinguishing it from similar compounds with different heterocyclic rings.
Properties
CAS No. |
109878-70-8 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)propyl]furan |
InChI |
InChI=1S/C14H16O/c1-12-7-9-13(10-8-12)4-2-5-14-6-3-11-15-14/h3,6-11H,2,4-5H2,1H3 |
InChI Key |
DSXHHVFXZSFMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)


![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)





![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)




